Bis(2-phenylethyl)phosphinic acid
Description
Properties
CAS No. |
14561-21-8 |
|---|---|
Molecular Formula |
C16H19O2P |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
bis(2-phenylethyl)phosphinic acid |
InChI |
InChI=1S/C16H19O2P/c17-19(18,13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,17,18) |
InChI Key |
NIRBJNRGTKTFRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCP(=O)(CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Urease Inhibition
- Key Findings: Bis(aminomethyl) derivatives with linear alkyl chains (e.g., compound 13) show superior urease inhibition (Kᵢ = 0.29 μM) due to optimal hydrophobic interactions with enzyme active sites . Bulky substituents (e.g., tetramethyl in compound 23) reduce activity, highlighting the importance of substituent geometry . this compound’s biological activity remains unexplored, but its aromatic groups may favor non-enzymatic applications like polymer design .
Industrial and Chemical Properties
- Functional Insights: Solubility: Bis(2-methylphenoxy)phosphinic acid’s solubility in polar solvents makes it suitable for lab-scale studies , whereas this compound’s aromaticity may limit solubility. Metal Extraction: Bis(2,4,4-trimethylpentyl)phosphinic acid’s branched chains enhance metal ion selectivity, outperforming aliphatic analogs like HDEHP in thorium extraction .
Q & A
Q. What are the established synthetic routes for Bis(2-phenylethyl)phosphinic acid, and how do reaction parameters influence yield?
this compound is synthesized via a superbasic KOH/DMSO system, where styrene reacts with red phosphorus at 55–60°C. The yield depends on the molar ratio of reagents and reaction time, as demonstrated by NMR<sup>31</sup>P analysis. For example, increasing the styrene-to-phosphorus ratio favors the formation of this compound over its mono-substituted counterpart. Reaction optimization requires systematic variation of these parameters to achieve >80% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Nuclear magnetic resonance (<sup>31</sup>P NMR and <sup>1</sup>H NMR) is critical for structural confirmation, with <sup>31</sup>P NMR showing distinct peaks for phosphinate groups (δ ≈ 25–30 ppm). Infrared spectroscopy (IR) can identify P=O and P-C stretching vibrations (1050–1250 cm<sup>-1</sup>). High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, using a C18 column and acetonitrile/water mobile phase .
Q. What are the primary applications of this compound in materials science and catalysis?
The compound serves as a precursor for coordination polymers due to its bidentate phosphinate ligands, which bind transition metals like nickel or cobalt. It also acts as a ligand in catalytic systems for oxidation reactions, where its electron-donating phenyl groups enhance metal center reactivity .
Advanced Research Questions
Q. How can computational models predict the biological activity or binding mechanisms of this compound derivatives?
Molecular docking and density functional theory (DFT) simulations are used to study interactions with enzymes like ureases. For example, phosphinate groups may coordinate nickel ions in active sites, while phenyl groups form hydrophobic interactions with residues like Ala170 and Ala366. In silico predictions should be validated via kinetic assays (e.g., competitive inhibition studies with Sporosarcina pasteurii urease) .
Q. What strategies optimize solvent extraction and purification of this compound from complex reaction mixtures?
Liquid-liquid extraction using polar aprotic solvents (e.g., dichloromethane) effectively isolates the compound from aqueous KOH/DMSO mixtures. For high-purity recovery, column chromatography with silica gel and ethyl acetate/hexane eluents is recommended. Solvent selection should account for partition coefficients and compatibility with phosphinate stability .
Q. How do steric and electronic effects of the 2-phenylethyl substituents influence the compound’s reactivity in metal coordination or acid-base reactions?
The bulky phenylethyl groups create steric hindrance, reducing coordination to large metal ions but enhancing selectivity for smaller ions like Fe<sup>3+</sup>. Electronically, the aryl rings donate electron density via resonance, increasing the phosphinate group’s basicity. These effects are quantified using potentiometric titration (pKa measurement) and X-ray crystallography of metal complexes .
Q. What experimental approaches are used to analyze the coordination chemistry of this compound with transition metals?
Single-crystal X-ray diffraction provides precise structural data on metal-ligand bonding. Spectrophotometric titration in non-aqueous solvents (e.g., acetonitrile) determines stability constants (log K) for metal complexes. Cyclic voltammetry reveals redox behavior, particularly for applications in electrocatalysis .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
Discrepancies often arise from impurities or solvent effects. Standardized protocols include:
Q. Methodological Notes
- Synthesis Optimization : Use a molar ratio of styrene:red phosphorus = 2:1 and monitor reaction progress via <sup>31</sup>P NMR to maximize this compound yield .
- Safety : Handle the compound in a fume hood with nitrile gloves and safety goggles, as phosphinic acids may irritate mucous membranes .
- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for phosphinic acids to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
